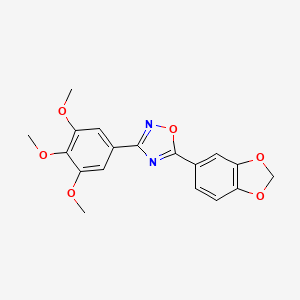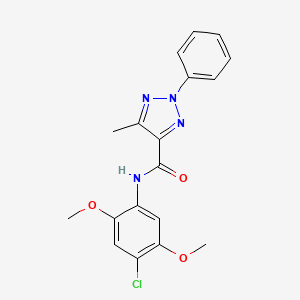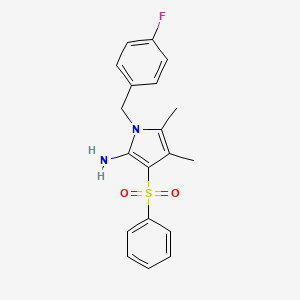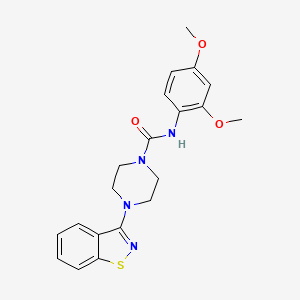![molecular formula C19H17ClN4O4 B11472585 3-(4-chlorophenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11472585.png)
3-(4-chlorophenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 1,2,4-oxadiazole ring and the chlorophenyl group contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-chlorobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like methanol under reflux conditions to yield 3-(4-chlorophenyl)-1,2,4-oxadiazole.
Amidation reaction: The 1,2,4-oxadiazole derivative is then reacted with ethyl 3-methoxybenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group on the oxadiazole ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Antiviral Research: It has shown activity against certain viruses, making it a candidate for antiviral drug development.
Materials Science: The unique structural features of this compound make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit enzymes involved in the biosynthesis of the bacterial cell wall . The compound may also interact with viral proteins, disrupting their function and inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and chlorophenyl group but differ in other substituents.
3-methoxybenzamide derivatives: These compounds share the benzamide structure with a methoxy group but lack the oxadiazole ring.
Uniqueness
N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE is unique due to the combination of the 1,2,4-oxadiazole ring, chlorophenyl group, and methoxybenzamide moiety. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds.
Properties
Molecular Formula |
C19H17ClN4O4 |
|---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[2-[(3-methoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H17ClN4O4/c1-27-15-4-2-3-13(11-15)17(25)21-9-10-22-18(26)19-23-16(24-28-19)12-5-7-14(20)8-6-12/h2-8,11H,9-10H2,1H3,(H,21,25)(H,22,26) |
InChI Key |
FXTKBVPTKLYRQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1,1,1,3,3,3-hexafluoro-2-[(3-methylphenyl)amino]propan-2-yl}benzamide](/img/structure/B11472516.png)
![N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B11472523.png)

![N-(2-{[(4-chlorophenyl)carbonyl]amino}ethyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11472537.png)


![1-(1,3-benzothiazol-2-yl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-pyrazol-5-ol](/img/structure/B11472547.png)
![5-Chloro-4,6-dimethyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11472549.png)
![10-ethyl-13-(3-methoxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11472550.png)

![3-(2-chlorobenzyl)-6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11472566.png)

![2-fluoro-N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11472579.png)
![Benzoic acid, 4-[[[2-(4H-1,2,4-triazol-4-yl)-4-pyridinyl]carbonyl]amino]-, methyl ester](/img/structure/B11472580.png)
